Cas no 1489467-99-3 (tert-Butyl (5-chloro-2-fluorophenyl)carbamate)

Tert-Butyl (5-chloro-2-fluorophenyl)carbamate is a protected carbamate derivative featuring both chloro and fluoro substituents on the aromatic ring. This compound is commonly employed as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability and reactivity in further functionalization. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, facilitating selective reactions under controlled conditions. The presence of halogen substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity make it suitable for precise synthetic applications, ensuring reproducibility in complex molecular constructions.
tert-Butyl (5-chloro-2-fluorophenyl)carbamate structure
1489467-99-3 structure
Product name:tert-Butyl (5-chloro-2-fluorophenyl)carbamate
CAS No:1489467-99-3
MF:C11H13ClFNO2
MW:245.677825689316
CID:4602094

tert-Butyl (5-chloro-2-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(5-chloro-2-fluorophenyl)carbamate
    • tert-Butyl (5-chloro-2-fluorophenyl)carbamate
    • Inchi: 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15)
    • InChI Key: WZIALZKTFLZAQW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)NC(=O)OC(C)(C)C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Topological Polar Surface Area: 38.3
  • XLogP3: 3.3

tert-Butyl (5-chloro-2-fluorophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI36592-10g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
10g
$402.00 2024-04-20
1PlusChem
1P00HY4W-5g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
5g
$283.00 2025-02-28
1PlusChem
1P00HY4W-25g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
25g
$704.00 2025-02-28
A2B Chem LLC
AI36592-5g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
5g
$271.00 2024-04-20
A2B Chem LLC
AI36592-25g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
25g
$662.00 2024-04-20
A2B Chem LLC
AI36592-1g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
1g
$97.00 2024-04-20
1PlusChem
1P00HY4W-1g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
1g
$105.00 2025-02-28
1PlusChem
1P00HY4W-10g
tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate
1489467-99-3 97%
10g
$429.00 2025-02-28

Additional information on tert-Butyl (5-chloro-2-fluorophenyl)carbamate

Comprehensive Overview of tert-Butyl (5-chloro-2-fluorophenyl)carbamate (CAS No. 1489467-99-3)

tert-Butyl (5-chloro-2-fluorophenyl)carbamate (CAS No. 1489467-99-3) is a specialized organic compound widely utilized in pharmaceutical intermediates and agrochemical research. Its unique molecular structure, featuring a tert-butyl group and a 5-chloro-2-fluorophenyl moiety, makes it a valuable building block in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.

The growing demand for fluorinated compounds and carbamate derivatives in modern chemistry has placed tert-Butyl (5-chloro-2-fluorophenyl)carbamate at the forefront of innovation. With the rise of green chemistry and sustainable synthesis methods, this compound is often discussed in the context of atom-efficient reactions and catalytic processes. Its stability and reactivity profile align well with current trends favoring environmentally friendly chemical production.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-Butyl (5-chloro-2-fluorophenyl)carbamate?" The answer lies in multi-step organic synthesis, typically involving the protection of amines with Boc (tert-butoxycarbonyl) groups and subsequent halogenation. Another common query is "How to characterize tert-Butyl (5-chloro-2-fluorophenyl)carbamate using spectroscopic methods?" This is typically achieved through NMR, IR spectroscopy, and mass spectrometry analysis.

In the pharmaceutical sector, tert-Butyl (5-chloro-2-fluorophenyl)carbamate has gained attention as a potential precursor for bioactive molecules. The presence of both chloro and fluoro substituents on the aromatic ring enhances its utility in designing compounds with improved metabolic stability and target selectivity. These properties are particularly valuable in the development of small molecule therapeutics and enzyme inhibitors.

From a commercial perspective, the global market for specialty chemicals like tert-Butyl (5-chloro-2-fluorophenyl)carbamate is expanding rapidly. Manufacturers are focusing on high-purity synthesis and scale-up processes to meet the growing demand from research institutions and pharmaceutical companies. Quality control parameters such as HPLC purity and residual solvent levels are critical considerations for end-users.

Recent advancements in flow chemistry and continuous manufacturing have opened new possibilities for producing tert-Butyl (5-chloro-2-fluorophenyl)carbamate more efficiently. These technologies address common industry challenges such as reaction optimization and waste reduction, making them particularly relevant to current discussions about process intensification in chemical manufacturing.

The storage and handling of tert-Butyl (5-chloro-2-fluorophenyl)carbamate require standard laboratory precautions. While not classified as hazardous under normal conditions, proper chemical storage guidelines should be followed, including protection from moisture and extreme temperatures. Many researchers search for information about "Stability of tert-Butyl (5-chloro-2-fluorophenyl)carbamate under various conditions", to which studies indicate good stability when stored in airtight containers at room temperature.

Analytical method development for tert-Butyl (5-chloro-2-fluorophenyl)carbamate is another area of significant interest. Modern techniques such as UHPLC and chiral separation methods are being employed to ensure precise quantification and characterization. The compound's chromatographic behavior and detection parameters are frequently discussed in analytical chemistry forums.

Looking ahead, the applications of tert-Butyl (5-chloro-2-fluorophenyl)carbamate are expected to expand into new areas of research. Its structural features make it a candidate for exploration in medicinal chemistry, materials science, and even catalysis. As synthetic methodologies continue to evolve, this compound will likely play an important role in the development of novel functional materials and therapeutic agents.

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